molecular formula C16H17NO5S B3168533 N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 93009-67-7

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B3168533
CAS No.: 93009-67-7
M. Wt: 335.4 g/mol
InChI Key: RDECYXOGSNWEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound that features a glycine backbone with a 4-methoxyphenyl group and a 4-methylphenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-(4-methoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
  • N-(4-methoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine

Uniqueness

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(11-16(18)19)13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDECYXOGSNWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203614
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93009-67-7
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93009-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 3
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 6
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.